PVZB1194

Kinesin-5 inhibition allosteric binding X-ray crystallography

PVZB1194 is the definitive tool compound for probing the α4/α6 allosteric pocket of Eg5/KIF11. Unlike L5-pocket inhibitors (monastrol, STLC, ispinesib), PVZB1194 is ATP-competitive, preserves native kinesin-5 protein interactions, and enhances microtubule stability—eliminating confounding variables in mechanistic studies. Co-crystal structure available (PDB 3WPN). Demonstrates synergistic activity with paclitaxel. Microtubule-dependent ATPase inhibition (IC50 0.12 μM). For researchers requiring α4/α6-specific Eg5 modulation without disrupting the mitotic interactome.

Molecular Formula C13H9F4NO2S
Molecular Weight 319.28 g/mol
Cat. No. B560447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePVZB1194
Synonyms3/'-Fluoro-4/'-trifluoromethyl-biphenyl-4-sulfonic acid amide
Molecular FormulaC13H9F4NO2S
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)F)S(=O)(=O)N
InChIInChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20)
InChIKeyUEPKMFLFRNDVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PVZB1194 Procurement Guide: A Biphenyl Kinesin-5 Inhibitor Targeting the α4/α6 Allosteric Pocket for Mitotic Research


PVZB1194 (CAS 1141768-04-8) is a biphenyl-type small-molecule inhibitor of kinesin spindle protein Eg5 (KSP/KIF11), a mitotic motor protein essential for bipolar spindle formation [1]. Unlike conventional Eg5 inhibitors (monastrol, STLC, ispinesib) that target the L5/α2/α3 allosteric pocket, PVZB1194 binds to the α4/α6 allosteric pocket located 15 Å from the ATP-binding site and functions as an ATP-competitive inhibitor [1]. The compound inhibits KSP ATPase with an IC50 of 0.12 μM and suppresses HeLa cell proliferation with an IC50 of 5.5 μM, inducing mitotic arrest with a monopolar spindle phenotype [2].

Why PVZB1194 Cannot Be Substituted by Generic KSP/Eg5 Inhibitors: Binding-Site and Mechanistic Divergence


Kinesin-5 (Eg5) inhibitors are not functionally interchangeable despite sharing a common protein target. PVZB1194 belongs to the biphenyl-type chemotype that engages the α4/α6 allosteric pocket [1], whereas widely used KSP inhibitors—including monastrol, S-trityl-L-cysteine (STLC), ispinesib, and filanesib—bind to the structurally distinct L5/α2/α3 pocket [2]. This binding-site divergence translates into fundamentally different molecular consequences: PVZB1194 is an ATP-competitive inhibitor that preserves kinesin-5 protein-protein interactions and enhances microtubule stability, while L5-pocket inhibitors disrupt kinesin-5 binding partners and abolish microtubule stabilization [3]. Substituting PVZB1194 with an L5-pocket inhibitor in mechanistic studies would therefore introduce confounding variables that invalidate experimental conclusions.

PVZB1194 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against KSP Inhibitor Benchmarks


Binding-Site Specificity: α4/α6 Allosteric Pocket vs. Conventional L5/α2/α3 Pocket

PVZB1194 binds to the α4/α6 allosteric pocket of the Eg5 motor domain at a distance of 15 Å from the ATP-binding pocket, as resolved by X-ray crystallography at 2.80 Å resolution [1]. This binding site is structurally distinct from that of conventional KSP inhibitors (monastrol, STLC, ispinesib, filanesib), which all target the L5/α2/α3 allosteric pocket [2]. The α4/α6 pocket is also the target of BRD9876, another rigor-type inhibitor, but PVZB1194 is ATP-competitive whereas BRD9876 is ATP-non-competitive, representing intra-pocket mechanistic differentiation [2].

Kinesin-5 inhibition allosteric binding X-ray crystallography structural pharmacology

Microtubule-Dependent KSP Inhibition: PVZB1194 Requires Microtubules for Potent Activity

PVZB1194 exhibits a distinctive biochemical profile: it potently inhibits KSP ATPase activity only in the presence of microtubules, with an IC50 of 0.12 μM measured under microtubule-stimulated conditions [1]. In contrast, the S-tritylcysteine (STLC) analogue—a representative L5-pocket inhibitor—inhibits both basal and microtubule-stimulated KSP ATPase activity (basal IC50 approximately 1 μM; microtubule-stimulated IC50 approximately 140 nM), demonstrating no microtubule dependence [1]. This microtubule-dependent behavior suggests that PVZB1194 preferentially targets the microtubule-bound state of Eg5, a property not shared by conventional L5-pocket inhibitors.

KSP ATPase microtubule-dependent inhibition biochemical assay mitotic motor regulation

Preservation of Kinesin-5 Protein-Protein Interactions and Paclitaxel Synergy vs. STLC-Type Inhibitors

In a direct comparative study, PVZB1194-treated kinesin-5 retained its native interactions with key mitotic regulators including TPX2 (microtubule nucleation factor), Aurora-A kinase, receptor for hyaluronan-mediated motility (RHAMM), and γ-tubulin [1]. In stark contrast, the STLC-type inhibitor PVEI0021 abolished kinesin-5 binding to all four of these proteins [1]. Functionally, PVZB1194 enhanced microtubule stability in mitotic HeLa cells, whereas PVEI0021 destabilized microtubules [1]. Furthermore, paclitaxel synergistically inhibited HeLa cell proliferation when combined with PVZB1194 (combination index indicative of synergy), while no synergy was observed between paclitaxel and PVEI0021 [1].

kinesin-5 interactome TPX2 Aurora-A drug synergy microtubule stability

ATP-Competitive Mechanism: Distinct from ATP-Non-Competitive KSP Inhibitors Within the α4/α6 Pocket Class

PVZB1194 is characterized as an ATP-competitive inhibitor of Eg5 despite binding to an allosteric pocket 15 Å from the ATP site [1]. The competitive relationship with ATP is mediated through conformational changes transmitted via residue Tyr104, which influences ATP interaction with the catalytic pocket [1]. This mechanism contrasts with other inhibitors that target the same α4/α6 pocket: BRD9876 is reported as ATP-non-competitive and preferentially binds to the MT-bound state of Eg5 [2]. Meanwhile, the L5-pocket inhibitor filanesib is uncompetitive with respect to ATP and non-competitive with respect to tubulin . PVZB1194 is therefore distinguished by its unique combination of α4/α6 pocket binding with ATP-competitive kinetics.

ATP-competitive inhibition nucleotide competition Eg5 motor domain Tyr104 allosteric mechanism

KSP ATPase Inhibitory Potency: Cross-Study Comparison with Clinically Advanced and Research-Standard KSP Inhibitors

PVZB1194 inhibits recombinant KSP ATPase activity with an IC50 of 0.12 μM (120 nM) under microtubule-stimulated conditions [1]. For reference, the prototype Eg5 inhibitor monastrol has a reported KSP ATPase IC50 of 14 μM, making PVZB1194 approximately 117-fold more potent [2]. STLC inhibits basal KSP ATPase with an IC50 of approximately 1 μM and microtubule-stimulated ATPase with an IC50 of approximately 140 nM [3]. Clinically advanced L5-pocket inhibitors ispinesib (cell-based median IC50 = 4.1 nM) and filanesib (human KSP IC50 = 6 nM) are more potent than PVZB1194 in ATPase inhibition but lack its distinctive microtubule-dependence and protein-interaction preservation profile [4]. PVZB1194 also inhibits HeLa cell proliferation with an IC50 of 5.5 μM [1].

KSP ATPase IC50 potency benchmark monastrol ispinesib filanesib STLC

Loop L11 Stabilization and Hydrogen-Bonding Network: Structural Markers of α4/α6 Pocket Engagement

Molecular dynamics simulations comparing Eg5 with and without PVZB1194 bound reveal that loop L11, located at the entrance of the α4/α6 allosteric pocket, is significantly stabilized by inhibitor binding [1]. In the PVZB1194-bound state, residue Asn287 from L11 forms a specific hydrogen bond to the sulfone group of PVZB1194, causing L11 to move inward toward the α4/α6 pocket [1]. In the absence of PVZB1194, L11 is flexible and moves away from the pocket [1]. This L11 stabilization constitutes a structural signature of α4/α6 pocket engagement that is absent in L5/α2/α3 pocket inhibitors, where the allosteric communication pathway involves different structural elements (primarily loop L5)

molecular dynamics loop L11 hydrogen bonding Asn287 pharmacophore modeling

Recommended Application Scenarios for PVZB1194: Where Mechanistic Differentiation Drives Experimental Value


Mechanistic Studies of Eg5 Allosteric Regulation via the α4/α6 Pocket

PVZB1194 is the best-characterized tool compound for investigating the α4/α6 allosteric regulatory pathway in Eg5. Unlike L5-pocket inhibitors (monastrol, STLC, ispinesib, filanesib) that modulate Eg5 through a different allosteric site, PVZB1194 enables researchers to probe how α4/α6 pocket occupancy affects ATP hydrolysis kinetics [1]. The availability of a high-resolution co-crystal structure (PDB 3WPN, 2.80 Å) [1] facilitates structure-guided mutagenesis and computational studies. The ATP-competitive nature of PVZB1194 further distinguishes it from BRD9876, providing a complementary tool within the α4/α6 pocket class [2].

Kinesin-5 Interactome and Microtubule Stability Studies

PVZB1194 is uniquely suited for experiments requiring preservation of the native kinesin-5 protein interaction network. Unlike STLC-type inhibitors (e.g., PVEI0021), which disrupt kinesin-5 binding to TPX2, Aurora-A, RHAMM, and γ-tubulin, PVZB1194 maintains these interactions [3]. This property makes PVZB1194 the inhibitor of choice for co-immunoprecipitation, proximity labeling, and functional studies of the mitotic kinesin-5 interactome. Additionally, PVZB1194 enhances rather than diminishes microtubule stability, making it valuable for studies of mitotic spindle mechanics and microtubule dynamics [3].

Combination Therapy Screening with Microtubule-Targeting Agents

PVZB1194 demonstrates synergistic anti-proliferative activity with paclitaxel in HeLa cells, a property not shared by STLC-type KSP inhibitors [3]. This provides a rational basis for including PVZB1194 in combination screening panels alongside microtubule-stabilizing agents (taxanes, epothilones). Researchers designing mitotic inhibitor combination strategies should consider PVZB1194 as the KSP inhibitor of choice when synergy with microtubule stabilizers is a desired endpoint, given the documented mechanistic basis for this synergy through preserved kinesin-5–microtubule interactions [3].

Differentiation Between MT-Bound and Unbound Eg5 States in Biochemical Assays

PVZB1194 inhibits KSP ATPase only in the presence of microtubules, with an IC50 of 0.12 μM under MT-stimulated conditions [4]. This property enables researchers to distinguish between microtubule-bound and soluble Eg5 populations in biochemical experiments. By using PVZB1194 alongside STLC (which inhibits both basal and MT-stimulated ATPase), investigators can parse the relative contributions of MT-bound and unbound Eg5 to observed phenotypes. This differential sensitivity provides an experimental framework for studying the microtubule-dependent regulation of kinesin-5 motor activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PVZB1194

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.